molecular formula C22H25N5O B11240361 N,N,6-Trimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]pyrimidin-4-amine

N,N,6-Trimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]pyrimidin-4-amine

Cat. No.: B11240361
M. Wt: 375.5 g/mol
InChI Key: LQIGLQUCBCTHRA-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine: is a complex organic compound that features a pyrimidine core substituted with a naphthalene carbonyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-Trimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,N,6-Trimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It could be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.

    Material Science: The compound’s structural properties might make it useful in the development of organic semiconductors or light-emitting diodes.

    Biological Studies: It could serve as a probe for studying enzyme interactions or as a ligand in receptor binding assays.

Mechanism of Action

The mechanism of action for N,N,6-Trimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,6-Trimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine is unique due to the presence of the naphthalene carbonyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds that may have different substituents on the naphthalene ring, leading to variations in their properties and applications.

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C22H25N5O/c1-16-15-20(25(2)3)24-22(23-16)27-13-11-26(12-14-27)21(28)19-10-6-8-17-7-4-5-9-18(17)19/h4-10,15H,11-14H2,1-3H3

InChI Key

LQIGLQUCBCTHRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)N(C)C

Origin of Product

United States

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